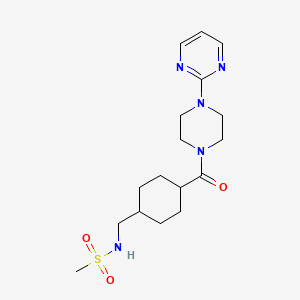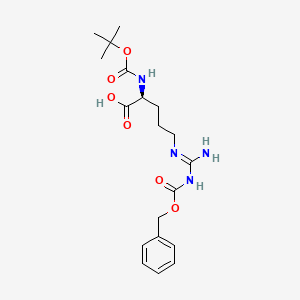
Boc-Arg(Z)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyloxycarbonyl-L-arginine (N-benzyloxycarbonyl)-OH: is a protected form of the amino acid arginine. It is commonly used in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds. The compound is characterized by the presence of a tert-butyloxycarbonyl group protecting the amino group and a benzyloxycarbonyl group protecting the guanidino group of arginine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The compound is often synthesized using solid-phase peptide synthesis techniques. The process involves attaching the amino acid to a resin, followed by sequential addition of protected amino acids.
Solution-Phase Synthesis: In solution-phase synthesis, the compound is synthesized by reacting N-tert-butyloxycarbonyl-L-arginine with N-benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of N-tert-Butyloxycarbonyl-L-arginine (N-benzyloxycarbonyl)-OH typically involves large-scale solid-phase peptide synthesis. The process is automated to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The compound undergoes deprotection reactions to remove the tert-butyloxycarbonyl and benzyloxycarbonyl groups.
Coupling Reactions: It participates in coupling reactions to form peptide bonds.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the tert-butyloxycarbonyl group.
Hydrogen Fluoride: Used for deprotection of the benzyloxycarbonyl group.
Carbodiimides and Hydroxybenzotriazole: Used in coupling reactions to form peptide bonds.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides for research and therapeutic purposes.
Biology:
Protein Engineering: Utilized in the synthesis of modified proteins for studying protein function and interactions.
Medicine:
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Industry:
Wirkmechanismus
The compound exerts its effects by protecting the amino and guanidino groups of arginine during peptide synthesis. The tert-butyloxycarbonyl group prevents unwanted reactions at the amino group, while the benzyloxycarbonyl group protects the guanidino group. These protective groups are removed under specific conditions to allow the formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
- N-tert-Butyloxycarbonyl-L-lysine (N-benzyloxycarbonyl)-OH
- N-tert-Butyloxycarbonyl-L-histidine (N-benzyloxycarbonyl)-OH
Uniqueness: N-tert-Butyloxycarbonyl-L-arginine (N-benzyloxycarbonyl)-OH is unique due to the presence of the guanidino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides containing arginine residues .
Eigenschaften
IUPAC Name |
(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCZFJSCZHUMM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
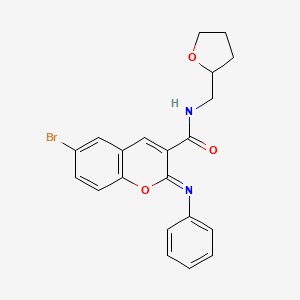
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide](/img/structure/B2777949.png)
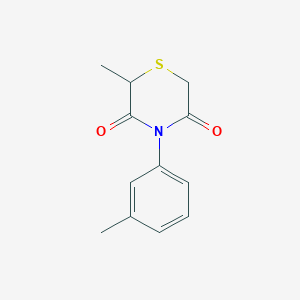
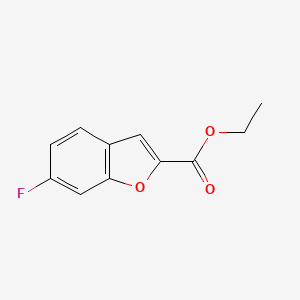
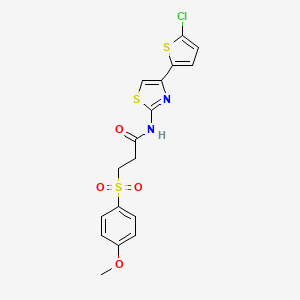
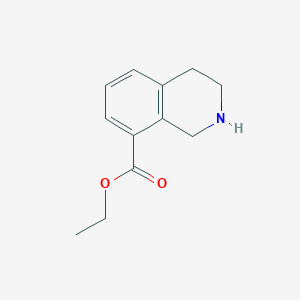
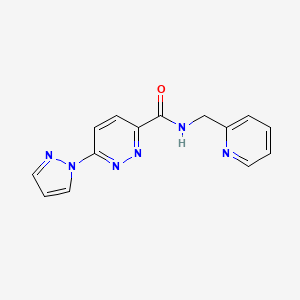
![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B2777958.png)
![1-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2777960.png)
![methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B2777961.png)
![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2777964.png)

![N-(1-cyanocycloheptyl)-2-{[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777970.png)
